1-(2-Bromoethoxy)-4-ethylbenzene

Description

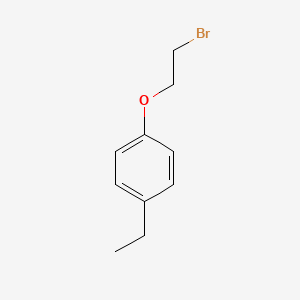

1-(2-Bromoethoxy)-4-ethylbenzene (CAS: 2383384-61-8) is an aromatic ether characterized by a bromoethoxy (-OCH2CH2Br) group at the ortho position and an ethyl (-CH2CH3) substituent at the para position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives such as pyrazoles . Its structural features, including the electron-donating ethyl group and the reactive bromine atom, make it a versatile building block for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBYKJDNILLAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-ethylbenzene can be synthesized through the Williamson ether synthesis. This involves the reaction of 4-ethylphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-ethylbenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding ethoxy compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include ethoxybenzene derivatives.

Scientific Research Applications

Overview

1-(2-Bromoethoxy)-4-ethylbenzene, with the chemical formula , is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is primarily recognized for its applications in organic synthesis, pharmaceuticals, and material science.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various functionalized aromatic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.

Key Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles such as amines or alcohols, facilitating the formation of new compounds.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Pharmaceutical Applications

This compound has potential applications in drug development due to its ability to modify biological activity through structural changes. The ethoxy group can enhance solubility and bioavailability, making derivatives of this compound suitable for medicinal chemistry.

Example Case Studies :

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential use in developing new antibiotics .

- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential role as anticancer agents.

Material Science

In material science, this compound can be utilized in the synthesis of polymeric materials. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Applications Include :

- Polymer Synthesis : Used as a monomer or comonomer in producing specialty polymers with tailored properties.

- Coatings and Adhesives : Its chemical structure can improve adhesion properties and durability of coatings.

Data Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions and cross-coupling reactions |

| Pharmaceuticals | Potential antimicrobial and anticancer agents |

| Material Science | Used in polymer synthesis and coatings |

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological studies.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of 1-(2-Bromoethoxy)-4-ethylbenzene include:

| Compound Name | Substituents (Position) | Key Structural Features |

|---|---|---|

| This compound | Ethyl (para), BrOCH2CH2 (ortho) | Ethyl enhances electron density; bromine enables nucleophilic substitution. |

| 1-(2-Bromoethoxy)-4-methylbenzene | Methyl (para), BrOCH2CH2 | Methyl group reduces steric hindrance compared to ethyl. |

| 1-(2-Bromoethoxy)-4-bromobenzene | Bromo (para), BrOCH2CH2 | Dual bromine atoms increase electrophilicity. |

| 1-(2-Bromoethoxy)-2-phenylbenzene | Phenyl (ortho), BrOCH2CH2 | Bulky phenyl group affects reaction kinetics. |

Key Observations :

Physical Properties Comparison

Key Observations :

Biological Activity

1-(2-Bromoethoxy)-4-ethylbenzene (CAS No. 58826-79-2) is an organic compound that belongs to the class of substituted ethylbenzenes. Its structure consists of a bromine atom and an ethoxy group attached to a benzene ring, which may influence its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.12 g/mol

- Structure : The compound features a bromine atom at the 2-position and an ethoxy group at the 4-position of the benzene ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in different pharmacological contexts.

This compound may interact with various biological targets due to its structural characteristics. Potential mechanisms include:

- Receptor Modulation : The compound may act as a modulator for specific receptors, including peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic processes and inflammation .

- Cell Proliferation Inhibition : Some studies suggest that brominated compounds can inhibit cell proliferation, potentially through pathways involving oxidative stress or apoptosis .

Case Studies and Experimental Data

- PPAR Activation Studies : Research indicates that compounds similar to this compound exhibit PPAR activation, which is beneficial in treating metabolic disorders and inflammatory diseases .

- Cytotoxicity Assays : In vitro studies have demonstrated that halogenated ethylbenzenes can exhibit cytotoxic effects on cancer cell lines. For instance, a study on related compounds showed significant inhibition of cell growth in various carcinoma models, suggesting that this compound might share similar properties .

- Toxicological Assessments : Toxicological evaluations indicate that exposure to brominated compounds can lead to adverse effects, including neurotoxicity and reproductive toxicity, which necessitates careful consideration in therapeutic contexts .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Ethylbenzene Derivatives

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethylbenzene | C6H5C2H5 | Low toxicity, industrial solvent |

| This compound | C10H13BrO | Potential PPAR activator |

| 4-Bromophenyl Ethanol | C8H9Br | Antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.